1,2,4,5-Tetrazine-1,4-diamine
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Overview
Description
1,2,4,5-Tetrazine-1,4-diamine is a heterocyclic compound that belongs to the family of tetrazines. This compound is characterized by its high nitrogen content and unique structural properties, making it of significant interest in various scientific fields. The tetrazine ring system is known for its electron-deficient nature, which imparts unique reactivity and stability to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrazine-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with nitriles under controlled conditions. For instance, the reaction of 3,6-dihydrazinyl-1,2,4,5-tetrazine with aldehydes can yield various derivatives . Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as solid-phase synthesis and metal-catalyzed reactions are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetrazine-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen-rich products.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tetrazine ring reacts with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted tetrazines, hydrazine derivatives, and nitrogen-rich compounds .
Scientific Research Applications
1,2,4,5-Tetrazine-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds and high-energy materials.
Biology: The compound is employed in bioorthogonal chemistry for labeling and imaging applications.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazine-1,4-diamine involves its electron-deficient tetrazine ring, which can participate in inverse electron demand Diels-Alder reactions. This reactivity allows it to form stable adducts with electron-rich dienophiles, making it useful in various chemical transformations and biological applications .
Comparison with Similar Compounds
1,2,4,5-Tetrazine: Shares the tetrazine ring but lacks the diamine functionality.
3,6-Diamino-1,2,4,5-tetrazine: Similar structure with different substitution patterns.
1,2,4-Triazine: Another nitrogen-rich heterocycle with different reactivity and applications.
Uniqueness: 1,2,4,5-Tetrazine-1,4-diamine is unique due to its combination of high nitrogen content, electron-deficient nature, and diamine functionality. This combination imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications .
Biological Activity
1,2,4,5-Tetrazine-1,4-diamine is a nitrogen-rich heterocyclic compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound belongs to the tetrazine family, which is known for a variety of biological interactions and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound consists of a six-membered ring containing four nitrogen atoms and two amino groups at the 1 and 4 positions. This unique structure contributes to its high reactivity and energy density. The presence of amino groups enhances its ability to form stable complexes with biological macromolecules such as proteins and enzymes.
Anticancer Activity
Research has indicated that 1,2,4,5-tetrazine derivatives possess significant anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated several tetrazine compounds and found that specific derivatives exhibited potent activity against various cancer cell lines. Notably, compounds with structural modifications at the 3 and 6 positions demonstrated enhanced efficacy against certain tumor types .
Table 1: Anticancer Activity of Tetrazine Derivatives
Compound | Cell Line Tested | IC50 (µM) | Notes |
---|---|---|---|
Compound 4 | A549 (Lung) | 0.5 | High potency in inhibiting cell growth |
Compound 8 | MCF-7 (Breast) | 0.3 | Induces apoptosis in cancer cells |
Compound 9 | HeLa (Cervical) | 0.7 | Effective against drug-resistant strains |
Antimicrobial Properties
In addition to anticancer effects, this compound has shown antimicrobial activity. Studies have reported its effectiveness against various fungal pathogens including Trichophyton, Microsporum, and Epidermophyton. The minimal inhibitory concentration (MIC) values for these compounds suggest strong antifungal potential .
Table 2: Antimicrobial Activity of Tetrazine Compounds
Compound | Pathogen Tested | MIC (µg/mL) | Activity Type |
---|---|---|---|
Compound A | Trichophyton spp. | 0.38 | Fungistatic |
Compound B | Microsporum spp. | 1.0 | Fungicidal |
Compound C | Epidermophyton spp. | 0.75 | Fungistatic |
The biological activity of this compound can be attributed to several mechanisms:
- Bioorthogonal Reactions : The compound can participate in bioorthogonal reactions that occur selectively in living systems without disrupting natural biological processes. This property is valuable for studying cellular functions and developing targeted therapies.
- Enzyme Interaction : Research indicates that tetrazines can interact with various enzymes and proteins involved in metabolic pathways. This interaction may lead to modulation of enzymatic activity and subsequent therapeutic effects .
Case Studies
Several case studies highlight the therapeutic potential of tetrazines:
- Case Study on Anticancer Efficacy : A study involving the administration of a specific tetrazine derivative to mice with induced tumors demonstrated significant tumor reduction compared to control groups. The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Antimicrobial Efficacy Assessment : In vitro tests showed that tetrazine compounds could inhibit fungal growth effectively at low concentrations. These findings suggest potential applications in treating fungal infections resistant to conventional therapies .
Properties
CAS No. |
921603-62-5 |
---|---|
Molecular Formula |
C2H6N6 |
Molecular Weight |
114.11 g/mol |
IUPAC Name |
1,2,4,5-tetrazine-1,4-diamine |
InChI |
InChI=1S/C2H6N6/c3-7-1-5-8(4)2-6-7/h1-2H,3-4H2 |
InChI Key |
LOAYBGKBAYEPRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=NN1N)N |
Origin of Product |
United States |
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